2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives
Mechanism of Action
Target of Action
The primary target of this compound is Polyketide synthase 13 (Pks 13) . Pks 13 is involved in the synthesis of mycolic acid, a crucial component of the cell wall of Mycobacterium tuberculosis . By targeting Pks 13, the compound can disrupt the formation of the bacterial cell wall, making it a potential candidate for antitubercular therapy .
Mode of Action
The compound interacts with its target, Pks 13, by binding to it . This binding inhibits the function of Pks 13, thereby disrupting the synthesis of mycolic acid
Biochemical Pathways
The inhibition of Pks 13 affects the mycolic acid biosynthesis pathway . Mycolic acid is a key component of the cell wall of Mycobacterium tuberculosis. By inhibiting its synthesis, the compound disrupts the integrity of the bacterial cell wall, which can lead to cell death .
Pharmacokinetics
The compound’s bioactivity was found to be moderate to excellent against the receptor , suggesting that it may have favorable pharmacokinetic properties
Result of Action
The compound’s action results in the disruption of mycolic acid synthesis, leading to the potential death of Mycobacterium tuberculosis cells . This makes the compound a potential candidate for antitubercular therapy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are largely influenced by its structural features . The compound has been found to interact with various enzymes, proteins, and other biomolecules, which can influence its role in biochemical reactions
Cellular Effects
The cellular effects of 2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are diverse and complex. It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is believed that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is believed that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
The synthesis of 2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoic acid and 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
Amidation Reaction: The 2-fluorobenzoic acid is converted to its corresponding amide by reacting with an amine, such as ammonia or an amine derivative, under suitable conditions.
Cyclization: The resulting amide is then subjected to cyclization to form the benzo[b]thiophene ring system.
Chemical Reactions Analysis
2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent for the treatment of diseases such as tuberculosis and Alzheimer’s disease
Pharmacology: It has been evaluated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxamide Derivatives: These compounds share a similar core structure and have been studied for their STING-agonistic activity and potential antitumor effects.
Benzofuran-2-carboxamide Derivatives: These compounds are structurally related and have been investigated for their ability to modulate amyloid beta aggregation in Alzheimer’s disease.
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-9-6-7-13-11(8-9)14(15(19)21)17(23-13)20-16(22)10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBGWJYOMLEXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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